4-Methoxy-2,3-dihydro-1H-isoindol-2-amine
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methoxy-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-4-2-3-7-5-11(10)6-8(7)9/h2-4H,5-6,10H2,1H3 |
InChI Key |
RFKJFNZDNRWWIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Development for 4 Methoxy 2,3 Dihydro 1h Isoindol 2 Amine
Retrosynthetic Analysis of the 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, the analysis identifies several key bonds whose disconnection simplifies the structure significantly.
The primary disconnections are the C-N bonds within the isoindoline (B1297411) core and the N-N bond of the hydrazine moiety.
Disconnection of the N-N bond: A direct disconnection at the N-N bond (Route A) simplifies the target to a 4-methoxyisoindoline core and an amino group synthon (-NH2). This approach, however, is synthetically challenging as it would involve the direct amination of a secondary amine, which is often non-selective.
Disconnection of the heterocyclic C-N bonds: A more synthetically viable approach involves disconnecting the two C-N bonds of the heterocyclic ring (Route B). This leads to two key synthons: a 1,2-bifunctional four-carbon chain attached to the methoxy-substituted benzene (B151609) ring and a hydrazine synthon. The corresponding chemical equivalents would be a derivative of 4-methoxy-ortho-xylene, such as 1,2-bis(bromomethyl)-4-methoxybenzene, and hydrazine.
Alternative C-N Disconnection via an Imide Intermediate: A powerful and common strategy for N-amino heterocycles involves retrosynthesis through a cyclic imide precursor (Route C). Disconnecting the N-H and C-N bonds of the reduced ring leads to N-amino-4-methoxyphthalimide. This phthalimide derivative can be conceptually formed from the reaction of 4-methoxyphthalic anhydride and hydrazine. This route is often preferred due to the high reactivity of anhydrides and the well-established methods for the reduction of cyclic imides to the corresponding saturated heterocycles.
These analyses suggest that a practical forward synthesis would likely commence from either 4-methoxyphthalic acid/anhydride or a suitably functionalized 4-methoxy-o-xylene derivative.
Exploration of Precursor Synthesis Strategies
The success of the total synthesis of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine hinges on the efficient preparation of its key precursors, as identified in the retrosynthetic analysis.
Synthesis of 4-Methoxyphthalic Anhydride: One of the most crucial precursors is 4-methoxyphthalic anhydride. This compound can be synthesized from 4-methoxyphthalic acid through intramolecular dehydration. guidechem.com The reaction is typically achieved by heating the diacid, often with a dehydrating agent like acetic anhydride or by heating in an oil bath with concentrated sulfuric acid. guidechem.com
| Method | Reagents | Conditions | Outcome |
| 1 | Acetic Acid | 100°C oil bath, 3 hours | Formation of anhydride, requires purification by chromatography. guidechem.com |
| 2 | Concentrated Sulfuric Acid | 180°C oil bath, 3 hours | Direct formation of the anhydride. guidechem.com |
Synthesis of 1,2-Bis(bromomethyl)-4-methoxybenzene: Another key precursor, 1,2-bis(bromomethyl)-4-methoxybenzene, can be prepared from 4-methoxy-o-xylene. The standard method for this transformation is a free-radical bromination of the benzylic methyl groups. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. Careful control of the stoichiometry of NBS is required to ensure dibromination occurs without significant side reactions.
Detailed Synthesis Protocols for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine
Based on the precursor strategies, a robust synthetic pathway can be proposed. The route beginning with 4-methoxyphthalic anhydride is often favored for its reliability and control.
The synthesis proceeds in two main steps:
Formation of N-amino-4-methoxyphthalimide.
Reduction of the phthalimide to the target 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine.
Step 1: Synthesis of N-amino-4-methoxyphthalimide 4-Methoxyphthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The nucleophilic attack of hydrazine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration, yields the N-amino-phthalimide derivative.
Step 2: Reduction of N-amino-4-methoxyphthalimide The reduction of the two carbonyl groups of the phthalimide ring to methylene (B1212753) groups (CH2) is the final step. This transformation requires a strong reducing agent.
Optimized Reaction Conditions and Parameters
For the reduction step, reaction conditions must be carefully controlled to achieve a high yield of the desired isoindoline without over-reduction or side reactions.
Temperature: Reactions with powerful hydrides like LiAlH4 are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or refluxing to drive the reaction to completion.
Reaction Time: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material, typically ranging from a few hours to overnight.
Work-up: A careful aqueous work-up procedure is critical for quenching the excess reducing agent and hydrolyzing the aluminum-amine complexes. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is commonly employed to produce a granular precipitate of aluminum salts that can be easily filtered off.
Catalytic Systems and Reagent Selection
The choice of reducing agent is paramount for the conversion of the imide to the amine.
Lithium Aluminum Hydride (LiAlH4): This is the most common and effective reagent for the complete reduction of amides and imides to amines. It is typically used in an ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.
Borane (BH3): Borane, often used as a complex with THF (BH3·THF), is another powerful reagent for this reduction. It can sometimes offer different selectivity compared to LiAlH4 and may be easier to handle. The reduction of 2-oxindoles with borohydrides has been demonstrated as a viable route to 2,3-dihydroindoles. nih.gov
Purification Techniques and Yield Optimization
Purification of the final product, 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, is essential to remove any unreacted starting materials, by-products, and inorganic salts from the work-up.
Extraction: After quenching the reaction, the product is typically extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane.
Chromatography: Column chromatography on silica gel is the most effective method for purifying the crude product. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the acidic silica) is used to elute the product.
Crystallization: If the purified product is a solid, crystallization from a suitable solvent system can be used to achieve high purity.
Yield Optimization: To maximize yield, all reagents should be pure and solvents must be anhydrous, especially when using LiAlH4. Ensuring the reaction goes to completion and minimizing losses during extraction and purification are also critical factors.
Synthesis of Structural Analogs and Derivatives of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine
The synthetic methodologies described can be adapted to produce a wide range of structural analogs and derivatives.
Modification of the Aromatic Ring: Analogs with different substitution patterns on the benzene ring can be synthesized by starting with appropriately substituted phthalic anhydrides. For example, using 3,4-dimethoxyphthalic anhydride or 4,5-dichlorophthalic anhydride would yield the corresponding 4,5-dimethoxy- or 5,6-dichloro-substituted N-aminoisoindolines. The synthesis of various methoxy-substituted indoles and related heterocycles often begins with commercially available substituted anilines or benzaldehydes, showcasing the feasibility of this approach. chim.it
Derivatization of the Amino Group: The primary amine of the target compound serves as a handle for further functionalization. It can undergo a variety of reactions common to primary amines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-alkylated derivatives.
These strategies allow for the creation of a library of compounds based on the 4-methoxy-2,3-dihydro-1H-isoindol-2-amine scaffold, enabling further exploration of their chemical properties. Modern catalytic methods, including palladium- and rhodium-catalyzed reactions, have also been employed to construct diverse isoindole and isoindolinone scaffolds, indicating a broad scope for creating complex derivatives. chim.itorganic-chemistry.orgacs.orgnih.govresearchgate.net
Strategic Modifications for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, strategic modifications can be explored at three key positions: the methoxy (B1213986) group on the aromatic ring, other positions on the aromatic ring, the isoindoline ring itself, and the exocyclic amine moiety. These modifications aim to probe the steric, electronic, and hydrophobic requirements for optimal interaction with a biological target.
Variations in Methoxy Position and Other Aromatic Substituents
The position and nature of the substituent on the aromatic ring of the isoindoline scaffold can significantly influence its pharmacological profile.
Methoxy Position: The methoxy group at the 4-position can be moved to other available positions on the benzene ring (5-, 6-, or 7-position) to investigate the impact of its location on activity. This repositioning can alter the molecule's dipole moment and its interaction with receptor binding sites.
Bioisosteric Replacements for the Methoxy Group: The methoxy group can be replaced by various bioisosteres to modulate properties such as metabolic stability, lipophilicity, and hydrogen bonding capacity. cambridgemedchemconsulting.com The objective of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com Common bioisosteric replacements for a methoxy group are presented in the table below.
| Bioisosteric Replacement | Rationale for Substitution |
| Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor. |
| Fluoro (-F) | Similar in size to a hydrogen atom, can alter electronic properties and block metabolic oxidation. chemrxiv.org |
| Trifluoromethoxy (-OCF₃) | Increases lipophilicity and metabolic stability. |
| Methylthio (-SCH₃) | Can modulate electronic and steric properties. |
| Small alkyl groups (e.g., -CH₃, -CH₂CH₃) | Increase lipophilicity. |
| Amino (-NH₂) or Dimethylamino (-N(CH₃)₂) | Can introduce a basic center and potential for hydrogen bonding. |
Other Aromatic Substituents: In addition to modifying the methoxy group, other substituents can be introduced onto the aromatic ring to probe for additional binding interactions. Halogens (e.g., Cl, Br), small alkyl groups, or electron-withdrawing groups (e.g., -CN, -NO₂) can be installed at various positions to explore the electronic and steric requirements for activity. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position enhanced CB1 allosteric modulating activity. nih.gov
Modifications of the Isoindoline Ring System and Amine Moiety
Amine Moiety Modifications: The primary amine at the 2-position is a key functional group that can be readily modified.
| Modification | Rationale |
| Alkylation (Mono- and Di-) | Introduction of small alkyl groups (e.g., methyl, ethyl) can investigate the steric tolerance around the nitrogen atom and increase lipophilicity. |
| Acylation | Formation of amides with various carboxylic acids can introduce a wide range of functionalities and probe for hydrogen bonding interactions. |
| Formation of Schiff Bases | Reaction with aldehydes or ketones to form imines can be a route to introduce larger, more complex substituents. A study on 2-(arylmethylideneamino) isoindolines showed that various substituents on the aryl ring led to analgesic and anti-inflammatory activity. nih.gov |
| Incorporation into a Heterocycle | The amine could be part of a larger heterocyclic system, such as a piperazine or triazole ring, to explore additional vector space and potential interactions. |
A generalized SAR for a series of isoindoline-1,3-dione-4-aminoquinolines indicated the importance of the substituents on the isoindoline nitrogen for antimycobacterial activity. researchgate.net This highlights the significance of exploring a diverse range of modifications at the amine moiety.
Advanced Synthetic Methodologies for Isoindolamine Scaffolds
Recent advances in synthetic organic chemistry have provided more efficient and versatile methods for the construction of isoindoline and related N-heterocyclic scaffolds. These methods often offer advantages in terms of step economy, functional group tolerance, and the ability to introduce molecular diversity.
Palladium-Catalyzed Carbonylation: A palladium-catalyzed C-H carbonylation of benzylamines can provide isoindolinone scaffolds in good yields. organic-chemistry.org This method avoids the need for pre-functionalized starting materials.
Reductive C-N Coupling and Intramolecular Amidation: N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines using platinum nanowires as catalysts. organic-chemistry.org
Copper-Catalyzed C-H Functionalization: A copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to various functionalized isoindolinones. organic-chemistry.org
These advanced methodologies could potentially be adapted for the synthesis of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine and its derivatives, allowing for the rapid generation of a library of compounds for SAR studies.
Spectroscopic and Structural Elucidation Studies of 4 Methoxy 2,3 Dihydro 1h Isoindol 2 Amine and Its Derivatives
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
This section would typically detail the use of NMR spectroscopy to confirm the molecular structure of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
A complete analysis would involve the acquisition and interpretation of a suite of NMR spectra.
¹H NMR: This would provide information on the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methoxy (B1213986) group protons, the diastereotopic protons of the two methylene (B1212753) groups in the isoindoline (B1297411) ring, and the protons of the amine group.
¹³C NMR: This spectrum would reveal the number of unique carbon environments. Expected signals would correspond to the aromatic carbons (some quaternary, some protonated), the methoxy carbon, and the two methylene carbons of the isoindoline core.
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular structure. COSY would establish proton-proton correlations, HSQC would link protons to their directly attached carbons, and HMBC would reveal long-range proton-carbon correlations, confirming the connectivity of the entire molecule.
Conformational Analysis via NMR
NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), along with the analysis of coupling constants, would be employed to determine the preferred conformation of the isoindoline ring and the orientation of the N-amino group.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
This section would focus on the use of mass spectrometry to determine the exact mass and to gain insight into the compound's structure through its fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the accurate molecular weight of the compound, allowing for the confirmation of its elemental composition (C₉H₁₂N₂O).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
MS/MS experiments would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable information about the structural components of the molecule, such as the loss of the methoxy group, the amino group, or fragmentation of the isoindoline ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
This section would describe the use of infrared (IR) and Raman spectroscopy to identify the functional groups present in 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine.
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy ether, and C=C stretching of the aromatic ring.
Without access to experimental data from dedicated research on 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, the detailed research findings and data tables required for this article cannot be generated. Further synthetic and analytical studies are needed to fully characterize this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Information not available in published literature.
Crystal Growth and Diffraction Data Collection
Information not available in published literature.
Unit Cell Parameters and Molecular Conformation in the Solid State
Information not available in published literature.
Computational and Theoretical Investigations of 4 Methoxy 2,3 Dihydro 1h Isoindol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost.
A standard approach to begin the theoretical investigation of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine would involve a geometry optimization using DFT. This process finds the lowest energy conformation of the molecule, its most stable three-dimensional shape. A common methodology would employ the B3LYP functional with a 6-311++G(d,p) basis set, which provides a high level of theory for organic molecules. The optimization would yield precise bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in a subsequent vibrational frequency calculation would confirm that the optimized structure is a true energy minimum.
Table 1: Hypothetical Optimized Geometrical Parameters for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom Pair/Triplet | Hypothetical Value |
| Bond Length | C(ar)-C(ar) | 1.39 Å |
| C(ar)-O | 1.36 Å | |
| O-CH3 | 1.43 Å | |
| C(ar)-CH2 | 1.51 Å | |
| CH2-N | 1.47 Å | |
| N-NH2 | 1.45 Å | |
| Bond Angle | C-O-C | 118.0° |
| C-N-C | 109.5° | |
| C-N-N | 112.0° | |
| Dihedral Angle | C(ar)-C(ar)-C-N | 179.5° |
This interactive table presents hypothetical data for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, the HOMO is expected to be localized around the electron-rich aromatic ring and the amine group, while the LUMO would be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 4.90 |
This interactive table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While DFT provides a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of a solvent environment (like water).
An MD simulation would be performed by placing the optimized structure of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine in a simulation box filled with explicit solvent molecules. The system's trajectory would be calculated by solving Newton's equations of motion for every atom over a period of nanoseconds. Analysis of this trajectory, particularly through metrics like the Root Mean Square Deviation (RMSD), would reveal the stability of the initial conformation and identify any accessible alternative conformations. This is crucial for understanding how the molecule might adapt its shape to interact with biological targets.
Molecular Docking Simulations for Putative Target Interactions (if applicable)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for identifying potential biological targets and hypothesizing binding modes.
For 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, the ligand structure would first be prepared by assigning appropriate atom types and charges using a force field like Gasteiger. The selection of a protein receptor would be based on the structural similarity of the ligand to known bioactive molecules. Given the isoindoline (B1297411) scaffold, potential targets could include enzymes like monoamine oxidase (MAO) or cyclooxygenase (COX), which are known to bind similar heterocyclic structures. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).
Docking simulations would be run using software like AutoDock Vina to place the ligand into the active site of the selected receptor. The program would generate multiple possible binding poses, ranked by a scoring function that estimates the binding affinity (often expressed in kcal/mol).
Analysis of the top-ranked pose would reveal the specific interactions stabilizing the ligand-protein complex. These "hotspots" typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the amine group of the ligand could act as a hydrogen bond donor to an acidic residue (like aspartate or glutamate) in the active site, while the methoxy-substituted benzene (B151609) ring could form hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.
Table 3: Hypothetical Molecular Docking Results against a Putative Protein Target (e.g., Monoamine Oxidase B)
| Parameter | Hypothetical Value/Residue |
| Binding Affinity | -8.2 kcal/mol |
| Hydrogen Bond Interactions | TYR 398, GLN 206 |
| Hydrophobic Interactions | LEU 171, ILE 199, PHE 343 |
| Pi-Stacking Interaction | TYR 435 |
This interactive table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.com This approach is instrumental in drug discovery for predicting the activity of new molecules, thereby streamlining the design and synthesis of more effective therapeutic agents. jocpr.com For isoindoline derivatives, QSAR models have been developed to predict various biological activities, such as the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. jocpr.com These descriptors are categorized based on the type of molecular information they encode. hufocw.org For a molecule like 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, a variety of descriptors would be calculated to capture its structural and electronic features.
The process involves calculating a large pool of descriptors, followed by the use of algorithms to select a smaller subset that is most relevant to the biological activity being modeled. tandfonline.com This selection is crucial to avoid overfitting and to create a model with good predictive power. tandfonline.com
Below is an interactive table of common molecular descriptors that would be relevant in a QSAR study of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine.
| Descriptor Class | Descriptor Subclass | Examples | Description |
| Topological (2D) | Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |
| Topological Indices | Balaban J index, Wiener index, Kier & Hall connectivity indices | Numerical values derived from the graph representation of the molecule, encoding information about size, shape, and branching. | |
| Geometrical (3D) | Size and Shape | Molecular Surface Area, Molecular Volume, Shadow Indices | Describes the three-dimensional arrangement of atoms in space. |
| Steric | Verloop Steric Parameters | Quantifies the steric bulk of substituents. | |
| Electronic | Charge-based | Partial Charges, Dipole Moment | Describes the electronic distribution within the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Electronegativity, Hardness | Derived from quantum mechanical calculations, these descriptors relate to the molecule's reactivity. ucsb.edu | |
| Hybrid | Electro-topological | E-state indices | Combine electronic and topological information to describe the electronic accessibility of different atoms. |
| Charged Partial Surface Area (CPSA) | Total positive/negative van der Waals surface area | Relates the charged surface area to the potential for intermolecular interactions. |
The development of a predictive QSAR model is a systematic process that begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new data. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are employed to generate the QSAR equation. chemmethod.com
Validation is a critical step to ensure that the developed model is robust, stable, and has good predictive power. researchgate.netnih.gov Validation is performed through both internal and external procedures. uniroma1.it Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, while external validation assesses the model's performance on the independent test set. uniroma1.it
Several statistical metrics are used to evaluate the quality of a QSAR model. A reliable model is expected to have high values for the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (q²), and the squared correlation coefficient for the test set (R²_pred). researchgate.net
The following interactive table summarizes key statistical parameters used for QSAR model validation.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Indicates the goodness of fit of the model for the training set. | > 0.6 |
| Cross-validated R² (Leave-One-Out) | q² or Q²_LOO | Measures the internal predictive ability of the model. | > 0.5 |
| Predicted R² for External Test Set | R²_pred | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
| Mean Absolute Error | MAE | Represents the average of the absolute differences between predicted and observed values. | As low as possible |
Computational Studies on the Influence of the Methoxy (B1213986) Group on Molecular Properties and Interactions
The methoxy group (-OCH₃) is a common substituent in bioactive molecules and its influence on molecular properties is a subject of numerous computational studies. nih.govresearchgate.netmdpi.com The effects of the methoxy group are twofold, involving both electronic and steric contributions that can significantly alter the physicochemical properties and biological activity of the parent molecule. mdpi.com
Electronic Effects: The oxygen atom in the methoxy group has lone pairs of electrons that can be donated to an adjacent aromatic system through resonance (a +M effect). This electron-donating characteristic increases the electron density of the aromatic ring, particularly at the ortho and para positions. uba.ar In the case of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, the methoxy group at the 4-position of the isoindoline ring is expected to increase the electron density of the benzene ring. This can influence the molecule's reactivity and its ability to participate in intermolecular interactions such as π-π stacking and cation-π interactions. Computational studies on other methoxy-substituted aromatic compounds have shown that this electronic rearrangement can significantly affect properties like the molecular dipole moment. nih.gov
In Vitro Biological Evaluation and Target Identification Strategies
Design and Execution of Phenotypic Cell-Based Assays
Phenotypic screening is a powerful approach in drug discovery that allows for the identification of substances that can induce a desired change in a cellular model of a disease, without prior knowledge of the drug's specific molecular target. nih.govnih.gov
The choice of cell line is a critical first step and is dictated by the therapeutic area of interest. For a compound with unknown activity like 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, a panel of diverse human cancer cell lines is often used for initial screening to identify any potential anti-proliferative effects.
Table 1: Example of a Panel of Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Adherent, epithelial morphology |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| PC-3 | Prostate Adenocarcinoma | Androgen receptor-negative |
| HeLa | Cervical Adenocarcinoma | Highly proliferative |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| U-87 MG | Glioblastoma | Adherent, astrocytic origin |
These cell lines would be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics to ensure optimal growth and viability.
High-throughput screening (HTS) enables the rapid testing of thousands of compounds. For 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, an HTS campaign would be designed to assess its effect on cell viability across the selected panel of cell lines. A common method is the use of a cell viability assay, such as the MTT or resazurin reduction assays, which measure the metabolic activity of the cells.
The compound would be tested in a dose-response format to determine its potency. The results of such a screen can identify "hit" compounds that exhibit significant activity in specific cell lines, warranting further investigation.
Biochemical Assays for Specific Enzyme Inhibition or Receptor Modulation
Following a hit from a phenotypic screen, or as a parallel discovery strategy, biochemical assays are employed to determine if the compound directly interacts with and modulates the activity of a specific protein target, such as an enzyme or a receptor.
If a potential target is hypothesized for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, a specific biochemical assay would be developed. For instance, if the compound is suspected to be a kinase inhibitor, an in vitro kinase assay would be established. This involves optimizing assay conditions such as enzyme and substrate concentrations, buffer components, and incubation times to ensure a robust and reproducible assay. nih.gov
Once the assay is optimized, 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine would be tested at a range of concentrations to generate a dose-response curve. From this curve, key potency metrics such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined. These values are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.
Table 2: Hypothetical Potency Data for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 1200 |
| Kinase C | >10000 |
| Kinase D | 250 |
This data would suggest that 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine is a potent and selective inhibitor of Kinase A.
Mechanism of Action (MoA) Elucidation through Cellular Assays
Understanding the mechanism of action (MoA) of a compound is a critical step in its development. Cellular assays are used to confirm that the compound's effects on cells are consistent with its proposed biochemical target and to explore the downstream cellular consequences of target engagement.
For a compound like 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, if it were identified as a Kinase A inhibitor, subsequent cellular assays would be performed in relevant cell lines. These could include:
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can be used to confirm that the compound binds to Kinase A in a cellular context.
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of known downstream substrates of Kinase A. A decrease in the phosphorylation of these substrates in the presence of the compound would provide evidence of target inhibition.
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase, which is a common outcome for inhibitors of kinases involved in cell cycle progression.
Apoptosis Assays: Assays that measure markers of programmed cell death, such as caspase activation or annexin V staining, can determine if the compound's anti-proliferative effects are due to the induction of apoptosis.
By integrating the data from these phenotypic, biochemical, and cellular assays, a comprehensive understanding of the biological activity and mechanism of action of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine can be developed, providing a strong foundation for its further preclinical and clinical development.
Pathway Analysis and Signaling Perturbations
To understand the mechanism of action of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine, a comprehensive analysis of its impact on cellular signaling pathways would be essential. High-throughput screening techniques, such as gene expression profiling using microarrays or RNA-sequencing, would be employed on cultured cells treated with the compound. The resulting data would be analyzed using bioinformatics tools to identify statistically significant changes in the expression of genes associated with specific pathways.
For instance, if initial bioactivity screens suggest an anti-proliferative effect, pathway analysis might focus on key cancer-related signaling cascades such as the MAPK/ERK, PI3K/Akt, and mTOR pathways. Perturbations in these pathways would be validated by examining the phosphorylation status of key signaling proteins via Western blotting.
| Pathway | Key Proteins for Analysis | Potential Effect of Compound |
| MAPK/ERK | MEK1/2, ERK1/2 | Inhibition of phosphorylation |
| PI3K/Akt | PI3K, Akt, mTOR | Downregulation of activity |
| Apoptosis | Caspase-3, PARP | Induction of cleavage |
Cellular Imaging and Microscopy Techniques for Subcellular Localization
Determining the subcellular localization of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine is crucial for understanding its mechanism of action. This can be achieved by synthesizing a fluorescently labeled analog of the compound. Live-cell imaging using confocal microscopy would then be utilized to track the compound's distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.
Co-localization studies with organelle-specific fluorescent markers would provide more definitive evidence of its location. For example, co-staining with DAPI (nucleus), MitoTracker (mitochondria), and ER-Tracker (endoplasmic reticulum) would be performed. The spatial overlap between the fluorescent compound and the organelle markers would be quantified to determine its primary site of action.
| Cellular Compartment | Fluorescent Marker | Expected Observation |
| Nucleus | DAPI | Co-localization suggesting DNA or nuclear protein interaction |
| Mitochondria | MitoTracker Red CMXRos | Accumulation indicating a role in metabolism or apoptosis |
| Endoplasmic Reticulum | ER-Tracker Green | Localization suggesting effects on protein folding or calcium signaling |
Target Identification and Validation Approaches
Identifying the direct molecular targets of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine is a critical step in drug discovery. A combination of affinity-based proteomics and genetic screening approaches would be employed for this purpose.
Affinity-based proteomics involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using mass spectrometry. Genetic screens, such as CRISPR-Cas9 screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.
Ligand-Target Binding Characterization
Once potential targets are identified, the binding interaction between 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine and the purified target protein must be characterized. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be used to determine key binding parameters.
ITC directly measures the heat change upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). SPR monitors the binding in real-time by detecting changes in the refractive index at the surface of a sensor chip, allowing for the determination of association and dissociation rate constants.
| Parameter | Technique | Description |
| Binding Affinity (Kd) | ITC, SPR | The concentration of ligand at which half of the target protein is bound. |
| Stoichiometry (n) | ITC | The number of ligand molecules that bind to one molecule of the target protein. |
| Kinetics (kon, koff) | SPR | The rates of association and dissociation of the ligand-target complex. |
Functional Confirmation of Identified Targets
The functional relevance of the identified target must be confirmed in a cellular context. This involves demonstrating that the compound's biological effect is dependent on its interaction with the target. This can be achieved through several experimental approaches.
Target knockdown using siRNA or shRNA, or knockout using CRISPR-Cas9, would be performed. If the cells lacking the target protein are no longer responsive to the compound, it provides strong evidence that the protein is the relevant target. Conversely, overexpression of the target protein may sensitize cells to the compound. Further validation can be achieved by introducing mutations into the target's binding site for the compound; these mutations should abolish the compound's effect.
Preclinical In Vivo Efficacy Studies of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, no publicly available preclinical in vivo efficacy studies were found for the chemical compound 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine.
This report aimed to provide a thorough overview of the non-human animal model studies for this specific compound, structured around a detailed outline of its preclinical development. However, the absence of published research into the in vivo effects of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine prevents a substantive discussion on this topic.
The intended sections of this article were to include:
Selection and Justification of Relevant Animal Models for Disease Areas: This would have detailed the specific animal models chosen to test the compound's efficacy and the scientific rationale for their selection.
Formulation Development for In Vivo Administration: This section would have described the process of creating a suitable formulation of the compound for administration to animals.
Pharmacokinetic Studies in Animal Models: This would have covered the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal subjects, including bioanalytical methods and analysis of exposure and half-life.
Pharmacodynamic Studies in Animal Models: This section was intended to discuss how the compound affects biological markers within the animal models.
Investigation of Efficacy in Relevant Disease Models: This would have presented the core findings regarding the compound's effectiveness in treating specific diseases in animal studies.
The lack of available data for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine means that no information can be provided for any of these critical areas of preclinical research. It is possible that research on this compound has been conducted but not published, or that it is a novel chemical entity that has not yet undergone in vivo testing.
Preclinical in Vivo Efficacy Studies Non Human Animal Models
Investigation of Efficacy in Relevant Disease Models
Assessment of Therapeutic Outcomes and Correlating Biomarkers
There are no available studies describing the therapeutic effects of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine in any non-human animal models of disease. Research in this area would typically involve administering the compound to animals with a specific condition and observing its impact on disease progression and relevant biological markers.
Statistical Analysis of In Vivo Data
As no in vivo data for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine has been published, there is no corresponding statistical analysis to report. Such an analysis would be essential to determine the significance of any potential therapeutic effects observed in preclinical studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methoxy 2,3 Dihydro 1h Isoindol 2 Amine Analogs
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of isoindoline (B1297411) derivatives can be significantly modulated by the nature and position of substituents on both the aromatic ring and the nitrogen atom.
The position of the methoxy (B1213986) group on the isoindoline ring is a critical determinant of biological activity. Studies on related methoxy-substituted heterocycles have shown that isomeric substitutions can lead to vastly different pharmacological outcomes, affecting both potency and mechanism of action. nih.gov For instance, in other bicyclic systems, the location of a methoxy group can switch the biological activity from one pathway to another entirely. nih.gov
Table 1: Hypothetical Impact of Ring Substitutions on Biological Activity
| Substitution Position | Substituent | Predicted Effect on Potency | Predicted Effect on Selectivity |
| 4 | -OCH3 (Methoxy) | Baseline | Baseline |
| 5 | -Cl (Chloro) | Increase | May vary |
| 6 | -NO2 (Nitro) | Decrease | May vary |
| 7 | -CH3 (Methyl) | Increase | May improve |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine analogs is not available.
The amine group at the 2-position of the isoindoline core is a critical site for modification and significantly influences the biological response. In various classes of compounds, modifications at this position have been shown to alter the mechanism of action. For instance, in a series of substituted isoindolines, the nature of the substituent on the nitrogen atom determined whether the compounds induced apoptosis or mitotic catastrophe in tumor cells. preprints.org
Replacing the primary amine with substituted aryl groups, alkyl chains, or incorporating it into a larger heterocyclic system can drastically alter the compound's interaction with its biological target. Docking studies on 2-substituted isoindoline derivatives have shown that the nature of this substituent dictates the binding mode and affinity within the active site of enzymes like lipoxygenase. scielo.org.mx The size, lipophilicity, and hydrogen bonding capacity of the substituent are key factors.
Identification of Key Pharmacophoric Features
A pharmacophore model for this class of compounds would likely include a hydrogen bond acceptor (the methoxy group's oxygen), an aromatic ring system for π-π stacking interactions, and a hydrogen bond donor/acceptor group (the 2-amine). The spatial arrangement of these features is crucial for biological activity. Computational modeling and pharmacophore analysis of related heterocyclic compounds often highlight the importance of a specific arrangement of hydrophobic, aromatic, and hydrogen bonding features for target engagement. documentsdelivered.com
Analysis of Stereo- and Regioisomeric Effects on Activity
The regioisomeric placement of substituents, particularly the methoxy group, has a profound impact on biological activity. As observed in analogous indole-containing compounds, moving a methoxy group from one position to another on the aromatic ring can switch the compound's primary mechanism of action, for example, from inducing methuosis to causing microtubule disruption. nih.gov This highlights the sensitivity of biological targets to the electronic and steric environment presented by the ligand.
Stereochemistry at any chiral centers introduced through substitution would also be critical. In many biologically active molecules, one enantiomer is significantly more potent than the other, as they interact differently with the chiral environment of the biological target.
Optimization Strategies Based on SAR Data for Lead Compound Development
The development of a lead compound from the 4-methoxy-2,3-dihydro-1H-isoindol-2-amine scaffold would involve a systematic, iterative process of design, synthesis, and testing. Based on the SAR principles gathered from related compound classes, optimization strategies would likely focus on:
Ring Substitution: Exploring a variety of substituents at positions 5, 6, and 7 of the isoindoline ring to enhance potency and selectivity.
Amine Modification: Synthesizing a library of analogs with diverse substituents on the 2-amine to probe the steric and electronic requirements of the target binding site.
Bioisosteric Replacement: Replacing the methoxy group or the amine with other functional groups of similar size and electronic properties to improve pharmacokinetic properties.
Scaffold Hopping: Replacing the isoindoline core with other bicyclic systems to explore new chemical space while retaining key pharmacophoric features.
By systematically applying these strategies, medicinal chemists can refine the structure of the lead compound to improve its drug-like properties, including potency, selectivity, metabolic stability, and oral bioavailability, ultimately leading to the development of a viable drug candidate. nih.gov
Future Directions and Translational Research Perspectives
Design of Novel Isoindolamine Scaffolds with Enhanced Biological Activity
The isoindolamine framework is ripe for chemical modification to enhance biological activity and selectivity. Medicinal chemistry campaigns will likely focus on systematic structural modifications to probe structure-activity relationships (SAR). Key strategies include the derivatization of the core scaffold to improve potency and drug-like properties.
For instance, the modification of the methoxy (B1213986) group on the benzene (B151609) ring could significantly influence biological outcomes. The position and nature of substituents on the indole ring have been shown in related scaffolds, such as indolyl-pyridinyl-propenones, to alter both the potency and the mechanism of cell death. nih.gov A similar principle could apply to the isoindolamine core, where shifting the methoxy group or replacing it with other electron-donating or electron-withdrawing groups could fine-tune the molecule's interaction with biological targets.
Furthermore, the primary amine group serves as a critical handle for derivatization. Analogs could be synthesized by acylating or alkylating this amine to explore how these changes affect target binding and pharmacokinetic profiles. The development of related aminoindole molecules has yielded compounds with potent activity against various pathogens, demonstrating that modifications around a core amine-containing scaffold can lead to significant improvements in efficacy. nih.gov
Table 1: Potential Modifications to the Isoindolamine Scaffold
| Modification Site | Example Modification | Potential Impact |
|---|---|---|
| Benzene Ring | Shifting methoxy group position (e.g., to position 5, 6, or 7) | Alter target binding affinity and selectivity |
| Benzene Ring | Replacement of methoxy with other groups (e.g., -Cl, -F, -CF3) | Modulate electronic properties and metabolic stability |
| Amine Group | N-acetylation or N-alkylation | Change solubility, membrane permeability, and target interaction |
Exploration of Alternative Biological Targets or Disease Applications
While the initial biological activity of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine may be defined, the scaffold's versatility suggests potential for activity against a range of other biological targets. Related heterocyclic structures, including indole and isoindole derivatives, have demonstrated a wide array of pharmacological effects. chemimpex.comnih.gov These include applications as anticancer, antimicrobial, and anti-inflammatory agents, as well as activity within the central nervous system. nih.govnih.govchemimpex.comresearchgate.net
Future research should involve broad-based screening of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine and its derivatives against diverse panels of receptors, enzymes, and ion channels. For example, indole-based compounds have been successfully developed as inhibitors of enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH) for cancer intervention. researchgate.net Similarly, the isoindolamine scaffold could be evaluated for its potential to inhibit novel targets in oncology, infectious diseases, or neurology. The structural similarity to known bioactive molecules suggests that this scaffold could interact with targets such as kinases, proteases, or G-protein coupled receptors.
Advanced Computational Modeling for Predictive Compound Design
Advanced computational tools are indispensable for modern drug discovery, enabling the rational design of new compounds with improved properties. For the 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine scaffold, computational modeling can accelerate the design-synthesis-test cycle.
Techniques such as Density Functional Theory (DFT) can be used to understand the structural and electronic properties of the lead compound and its derivatives. researchgate.net Molecular docking studies can predict how newly designed analogs might bind to the active sites of various protein targets, helping to prioritize which compounds to synthesize. nih.govpensoft.net These in silico methods can provide insights into key molecular interactions, such as hydrogen bonding and hydrophobic contacts, that govern binding affinity.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more analogs are synthesized and tested. These models can identify the key physicochemical properties that correlate with biological activity, guiding further optimization. In silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties can also flag potential liabilities early in the discovery process, allowing for modifications to improve the compound's pharmacokinetic profile. pensoft.net
Development of Prodrug Strategies or Delivery Systems (excluding clinical applications)
The physicochemical properties of a drug candidate, such as solubility and metabolic stability, are critical for its potential success. The primary amine group of 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine makes it a prime candidate for prodrug strategies designed to overcome such limitations. nih.gov A prodrug is an inactive precursor that is converted into the active drug within the body. ijpsonline.comactamedicamarisiensis.ro
This approach can be used to temporarily mask the polar amine group, which may enhance membrane permeability or protect the molecule from premature metabolism. nih.gov Common prodrug strategies for amines include their conversion into amides, carbamates, or N-Mannich bases, which can be designed to undergo enzymatic or chemical cleavage to release the active parent drug under physiological conditions. nih.govmdpi.com
Table 2: General Prodrug Strategies Applicable to Primary Amines
| Prodrug Linkage | Activation Mechanism | Potential Advantage |
|---|---|---|
| Amide | Enzymatic hydrolysis (e.g., by amidases) | Generally stable; allows for controlled release |
| Carbamate | Enzymatic hydrolysis (e.g., by esterases) | Can be tuned for different release rates |
| N-Mannich Base | Chemical hydrolysis (pH-dependent) | Rapid release under physiological pH |
Developing such prodrugs could enhance solubility for formulation purposes or create systems for sustained release, thereby extending the duration of action in preclinical models. actamedicamarisiensis.romdpi.comnih.gov
Integration with Modern Drug Discovery Technologies and High-Throughput Methodologies
To efficiently explore the therapeutic potential of the isoindolamine scaffold, integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. nih.gov An HTS campaign could be initiated by screening a library of diverse isoindolamine analogs, synthesized via combinatorial chemistry, against a target of interest.
The development of a robust and sensitive assay is the first step. For example, if the target is an enzyme, a fluorescent or luminescent assay could be developed to measure its inhibition. nih.gov Such assays can be miniaturized and automated to screen thousands of compounds per day. Hits from the primary screen would then be subjected to secondary assays to confirm their activity and determine their potency and selectivity. This systematic approach allows for the rapid identification of promising lead compounds from a large chemical space, accelerating the progression of the most viable candidates into further preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
